(4-Isopropylpyridin-2-yl)methanamine hydrochloride
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Overview
Description
(4-Isopropylpyridin-2-yl)methanamine hydrochloride is a chemical compound with a pyridine ring substituted with an isopropyl group at the 4-position and a methanamine group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropylpyridin-2-yl)methanamine hydrochloride typically involves the alkylation of 4-isopropylpyridine with a suitable methanamine derivative. The reaction is often carried out under controlled conditions to ensure high yield and purity. For instance, the reaction may involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the methanamine, followed by the addition of 4-isopropylpyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-Isopropylpyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce piperidine derivatives .
Scientific Research Applications
(4-Isopropylpyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (4-Isopropylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine hydrochloride: Similar in structure but with a chlorine substituent at the 2-position.
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride: Contains a tetrazine ring instead of a pyridine ring
Uniqueness
(4-Isopropylpyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 4-position and the methanamine group at the 2-position allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H15ClN2 |
---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
(4-propan-2-ylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-7(2)8-3-4-11-9(5-8)6-10;/h3-5,7H,6,10H2,1-2H3;1H |
InChI Key |
PFCUGYSTMTVJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)CN.Cl |
Origin of Product |
United States |
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